molecular formula C8H8N2S B1620744 5-Amino-3-methyl-1,2-benzisothiazole CAS No. 73437-03-3

5-Amino-3-methyl-1,2-benzisothiazole

Cat. No.: B1620744
CAS No.: 73437-03-3
M. Wt: 164.23 g/mol
InChI Key: PRZFAGGNAKJNQW-UHFFFAOYSA-N
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Description

5-Amino-3-methyl-1,2-benzisothiazole (CAS 73437-03-3) is an organic compound with the molecular formula C8H8N2S and a molecular weight of 164.23 g/mol . This benzisothiazole derivative is a valuable synthetic building block in medicinal and organic chemistry research. Benzisothiazole-based compounds are a significant class of heterocycles known for their diverse pharmacological activities . They are actively investigated for the development of novel therapies, showing promise in areas such as antitumor, antimicrobial, and cardiovascular disease research . The scaffold is also a key intermediate in sophisticated synthetic pathways, exemplified by its structural similarity to the core of pharmacologically active compounds like the antipsychotic ziprasidone . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1,2-benzothiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZFAGGNAKJNQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363544
Record name 5-Amino-3-methyl-1,2-benzisothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73437-03-3
Record name 5-Amino-3-methyl-1,2-benzisothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Transformations of 5 Amino 3 Methyl 1,2 Benzisothiazole

Classical and Contemporary Methodologies for the Synthesis of 5-Amino-3-methyl-1,2-benzisothiazole

The formation of the this compound scaffold can be approached through several synthetic paradigms, including ring-closure reactions and multistep pathways starting from substituted aromatic precursors.

Ring-Closure Reactions (e.g., from β-Iminothioamides)

The synthesis of the related, non-fused isothiazole (B42339) ring system provides a classical blueprint for this type of heterocyclization. The ring-closure of β-iminothioamides is a documented method for producing 5-amino-3-alkylisothiazoles. google.com In this approach, a precursor such as β-iminothiobutyramide is treated with an oxidizing agent. google.com The reaction proceeds through the tautomeric forms of the thioamide, leading to the formation of the isothiazole ring. google.com

While this specific reaction for the benzisothiazole derivative is not explicitly detailed, the underlying principle of cyclizing an appropriate ortho-substituted aromatic thioamide remains a viable and logical strategy for accessing the benzo-fused system.

Oxidative Cyclization Protocols

Oxidative cyclization is a key step in the formation of the isothiazole ring from acyclic precursors. In the synthesis of 5-amino-3-methylisothiazole from β-iminothiobutyramide, various oxidizing agents are employed to facilitate the crucial ring-closing step. google.com Agents such as hydrogen peroxide, chloramine, chloramine-T, or persulfates like potassium persulfate can be used to effect this transformation. google.com For instance, shaking β-iminothiobutyramide with a solution of chloramine-T trihydrate and sodium hydroxide (B78521) results in the formation of the corresponding 5-amino-3-methylisothiazole hydrochloride after workup. google.com

Table 1: Oxidizing Agents Used in the Synthesis of 5-Amino-3-methylisothiazole

Precursor Oxidizing Agent Product Reference
β-Iminothiobutyramide Chloramine-T trihydrate / NaOH 5-Amino-3-methylisothiazole HCl google.com
β-Iminothiobutyramide Hydrogen Peroxide 5-Amino-3-methylisothiazole google.com
β-Iminothiobutyramide Potassium Persulfate 5-Amino-3-methylisothiazole google.com

This table describes the synthesis of the related isothiazole compound, illustrating the principle of oxidative cyclization.

Multistep Synthesis from Substituted Precursors

A frequently employed strategy for synthesizing substituted benzisothiazoles involves the construction of the heterocyclic ring from a pre-functionalized benzene (B151609) derivative, followed by modification of the substituents. A plausible and practical route to this compound is the reduction of its nitro analogue, 3-methyl-5-nitro-1,2-benzisothiazole.

This multistep approach can be outlined as follows:

Preparation of a Key Intermediate : The synthesis often begins with a readily available substituted aniline (B41778) or toluene. For example, 2-methyl-4-nitroaniline (B30703) can be converted into 2-chloro-4-nitro-6-methylaniline through chlorination with an agent like t-butyl hypochlorite. googleapis.com This intermediate is then deaminated to yield 3-chloro-5-nitrotoluene (B98224). googleapis.comgoogle.com

Formation of the Benzisothiazole Ring : The resulting 3-chloro-5-nitrotoluene can then undergo cyclization with a sulfur source to form the 1,2-benzisothiazole (B1215175) ring system, yielding 3-methyl-5-nitro-1,2-benzisothiazole.

Reduction of the Nitro Group : The final step is the chemical reduction of the nitro group on the benzene ring to a primary amine. Standard reducing agents, such as tin chloride or catalytic hydrogenation, are used to convert 3-methyl-5-nitro-1,2-benzisothiazole into the target compound, this compound. googleapis.com

Functional Group Interconversions and Derivatization of this compound

The chemical utility of this compound is enhanced by the reactivity of its functional groups, namely the primary amino group and the activated benzene ring.

Acylation Reactions of the Amino Group

The 5-amino group of the benzisothiazole ring behaves as a typical aromatic amine and readily undergoes acylation. This reaction is fundamental for introducing a variety of substituents and for protecting the amino group during subsequent chemical transformations. The acylation can be carried out using standard acylating agents such as acyl chlorides or acid anhydrides in the presence of a base or in a suitable solvent. For the related 5-amino-3-methylisothiazole, its conversion to amides via known acylation methods is a documented transformation. google.com This reaction produces N-acyl derivatives, which are often of therapeutic interest. google.com

Table 2: Representative Acylation Reaction

Reactant Reagent Product

Electrophilic Aromatic Substitution on the Benzene Moiety (e.g., Halogenation, Nitration)

The benzene portion of the this compound molecule is activated towards electrophilic aromatic substitution by the electron-donating amino group. This directs incoming electrophiles primarily to the ortho and para positions (C4 and C6/C7, respectively).

Halogenation: The halogenation of this scaffold proceeds at the activated positions on the benzene ring. For the analogous compound, 5-amino-3-methylisothiazole hydrochloride, chlorination with sulfuryl chloride in a solvent like dichloromethane (B109758) or acetonitrile (B52724) yields 5-amino-4-chloro-3-methylisothiazole. google.com This indicates a strong activation of the position ortho to the amino group. By analogy, the bromination of this compound is expected to occur at the C4-position, yielding 5-amino-4-bromo-3-methyl-1,2-benzisothiazole.

Table 3: Representative Halogenation Reaction

Reactant Reagent Solvent Product Reference (Analogous Reaction)

Nitration: Direct nitration of aromatic rings bearing a primary amino group with strong acid mixtures (e.g., HNO₃/H₂SO₄) is often problematic due to oxidation of the ring and the formation of undesired byproducts. Furthermore, the protonation of the amino group in strong acid forms an ammonium (B1175870) salt, which is a deactivating, meta-directing group.

A standard protocol to overcome these issues involves a three-step sequence:

Protection of the Amino Group : The amino group is first protected, typically by acylation with a reagent like acetic anhydride (B1165640) to form the corresponding acetamide. This moderates the activating nature of the group and prevents protonation.

Nitration : The N-acetylated derivative is then subjected to nitration. The N-acetyl group is an ortho-, para-director, guiding the nitro group to the C4 or C6 positions.

Deprotection : The acetyl protecting group is subsequently removed by hydrolysis under acidic or basic conditions to restore the primary amino group, yielding a nitro-substituted this compound.

This protection-nitration-deprotection strategy is a common and effective method for controlling the outcome of electrophilic nitration on sensitive amino-substituted aromatic systems.

Modifications via Diazotization and Subsequent Reactions (e.g., Deamination)

The primary amino group at the C-5 position of the this compound ring is a key functional handle for introducing a wide array of substituents. One of the most fundamental transformations of primary aromatic amines is diazotization, which involves treating the amine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This reaction converts the amino group into a highly versatile diazonium salt intermediate.

While specific literature detailing the diazotization of this compound is not extensively documented, the principles of this reaction are well-established for aromatic amines. The resulting diazonium salt can serve as a precursor to numerous other functional groups through Sandmeyer, Schiemann, or other substitution reactions.

One notable subsequent reaction is deamination, which replaces the amino group with a hydrogen atom. This can be achieved by the reduction of the corresponding diazonium salt. A related process has been described for the deamination of other amino-heterocycles, such as 2-aminothiazoles and 3-amino-1,2,4-triazines, which can be deaminated using nitric oxide (NO) in the presence of a catalytic amount of oxygen to yield the corresponding unsubstituted heterocycles. elsevierpure.com This type of transformation is valuable for removing an amino group that may have been used as a directing group during an earlier synthetic step or for accessing the parent 3-methyl-1,2-benzisothiazole (B1619843) from its 5-amino derivative.

Alkylation and Other Substitution Reactions

Alkylation reactions on this compound can occur at the exocyclic amino group or the endocyclic nitrogen atom of the isothiazole ring. The regioselectivity of the alkylation is a critical aspect of these transformations.

Studies on the related 2-amino-1,3-benzothiazole have shown that alkylation with α-iodo ketones proceeds via N-alkylation of the endocyclic nitrogen atom. mdpi.comresearchgate.netnih.gov This reaction occurs at room temperature in acetone (B3395972) without the need for a base or catalyst, leading to the formation of 2-amino-1,3-benzothiazolium iodides. mdpi.com These intermediates can subsequently undergo intramolecular cyclization. mdpi.comresearchgate.netnih.gov This preference for endocyclic N-alkylation is a key consideration when designing synthetic routes involving similar benzisothiazole scaffolds. mdpi.comresearchgate.netnih.gov

The N-alkylation of a tetrazole derivative, N-benzoyl 5-(aminomethyl)tetrazole, with benzyl (B1604629) bromide in the presence of potassium carbonate as a base, resulted in two separable regioisomers. mdpi.com This highlights the potential for multiple products when alkylating heterocyclic systems with more than one nitrogen atom. For this compound, alkylation could similarly yield a mixture of N-alkylated and N,N-dialkylated products at the amino group, alongside potential alkylation at the ring nitrogen, depending on the reaction conditions and the nature of the alkylating agent.

Table 1: Examples of N-Alkylation Reactions on Related Heterocycles

Starting MaterialAlkylating AgentReagents/ConditionsProduct TypeYieldReference
2-Amino-1,3-benzothiazoleIodoacetoneAcetone, room temp.2-Amino-3-(2-oxopropyl)-1,3-benzothiazol-3-ium iodide73% mdpi.com
2-Amino-1,3-benzothiazole2-Iodo-1-(p-tolyl)ethan-1-oneAcetone, room temp.2-Amino-3-[2-oxo-2-(p-tolyl)ethyl]-1,3-benzothiazol-3-ium iodide68% mdpi.com
2-Amino-1,3-benzothiazole2-Iodo-1-(biphenyl-4-yl)ethan-1-oneAcetone, room temp.2-Amino-3-[2-(1,1′-biphenyl)-4-yl-2-oxoethyl]-1,3-benzothiazol-3-ium iodide54% mdpi.com
N-((tetrazol-5-yl)methyl)benzamideBenzyl bromideK₂CO₃, Acetone, room temp.1-benzyl and 2-benzyl substituted tetrazolesN/A mdpi.com

Advanced Synthetic Approaches and Reaction Condition Optimization

Modern synthetic chemistry emphasizes the development of efficient, environmentally friendly, and atom-economical methods. For benzisothiazole and related benzothiazole (B30560) structures, significant progress has been made in optimizing reaction conditions and exploring novel catalytic systems. nih.govmdpi.commdpi.com

Green chemistry approaches for the synthesis of benzothiazoles often involve the condensation of 2-aminothiophenols with various carbonyl compounds. nih.govmdpi.com These methods focus on using milder reaction conditions, recyclable catalysts, and environmentally benign solvents like water. nih.govorganic-chemistry.org For example, samarium triflate has been used as a reusable acid catalyst for the synthesis of benzothiazoles in an aqueous medium under mild conditions. organic-chemistry.org Another approach utilizes supramolecular nanoassemblies as "metal-free" catalysts in mixed aqueous media for the synthesis of benzothiazoles and other heterocycles in excellent yields. organic-chemistry.org

The synthesis of isoxazole (B147169) derivatives, which are structurally related five-membered heterocycles, has also been optimized. For instance, 5-amino-3-methyl-isoxazole-4-carboxylic acid can be prepared via a three-step synthesis involving the reaction of ethyl cyanoacetate (B8463686) and triethyl orthoacetate, followed by cyclization with hydroxylamine (B1172632) and subsequent hydrolysis. mdpi.com Optimization of coupling reactions for such molecules in solid-phase peptide synthesis has been explored using ultrasonic agitation to accelerate the process. mdpi.com

Electrochemical methods represent another advanced approach. The synthesis of benzo[d]isothiazol-3(2H)-ones has been achieved through an electrochemical dehydrogenative cyclization via intramolecular N–S bond formation, using constant-current electrolysis in an undivided cell, which generates only H₂ as a byproduct. nih.gov

Table 2: Modern Synthetic Methods for Benzothiazole and Related Heterocycles

Product TypeStarting MaterialsCatalyst/ReagentSolvent/ConditionsKey FeatureReference
Benzothiazoles2-Aminothiophenol, AldehydesSamarium triflateWater, mild conditionsGreen, reusable catalyst organic-chemistry.org
Benzothiazoles2-Aminothiophenol, AldehydesSupramolecular nanoassembliesMixed aqueous media"Metal-free" catalysis organic-chemistry.org
Benzo[d]isothiazol-3(2H)-ones2-MercaptobenzamidesNone (Electrochemical)Undivided cell, constant currentElectrochemical synthesis, H₂ byproduct nih.gov
5-Amino-1,2,3-triazolesAryl/alkyl azide, NitrileKOtBuDMSO, 70 °C1,3-dipolar azide–nitrile cycloaddition mdpi.com

Process Chemistry and Scalability Considerations for Benzisothiazole Production

Patents often provide insight into scalable synthetic routes. For the production of 5-amino-3-methylisothiazole, a process involving the ring-closure of β-iminothiobutyramide using an oxidizing agent like chloramine, potassium persulfate, or hydrogen peroxide has been described. google.com A process for preparing 5-amino-3-alkylisothiazoles on a larger scale involves the oxidation of a corresponding thioamide with hydrogen peroxide using tert-butylmethylether as the continuous phase, preferably at temperatures between 20 to 35°C. google.com

For the subsequent modification of these compounds, such as chlorination, the process involves reacting 5-Amino-3-methylisothiazole hydrochloride with sulfuryl chloride in a suitable solvent like dichloromethane or acetonitrile. google.com On a larger scale (e.g., 1.66 mole), the reaction temperature is carefully controlled (e.g., between 10 and 15°C) during the addition of the reagent. google.com The work-up procedure is also a critical aspect of scalability, often involving careful basification with aqueous solutions like sodium bicarbonate or potassium carbonate, followed by extraction with an appropriate organic solvent. google.com

The development of green synthetic routes is also highly relevant to process chemistry. Methods that reduce the number of synthetic steps (one-pot reactions), minimize waste, and use recoverable catalysts are advantageous for large-scale production. nih.govmdpi.com The choice of solvent is crucial; while dichloromethane is effective, its environmental impact and health concerns drive research towards more benign alternatives for industrial applications. nih.govgoogle.com The scalability of a process often depends on finding a balance between high yield, purity, safety, and cost-effectiveness.

Spectroscopic Characterization and Structural Analysis of 5 Amino 3 Methyl 1,2 Benzisothiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of 5-Amino-3-methyl-1,2-benzisothiazole, offering detailed information about the hydrogen and carbon skeletal framework. nih.govresearchgate.net One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are pivotal in the unambiguous assignment of all proton and carbon signals, providing a complete picture of the molecule's connectivity. nih.govresearchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides characteristic signals that are indicative of its unique structural features. The protons of the benzothiazole (B30560) substructure typically appear as a triplet, a multiplet, and two doublets in the aromatic region of the spectrum. nih.gov For instance, in a series of benzothiazole derivatives, the benzothiazole protons were observed as a triplet at δ 7.31–7.33 ppm, a multiplet at δ 7.42–7.46 ppm, and two doublets at δ 7.76–7.78 and 7.99–8.01 ppm. nih.gov The amino group protons usually present as a broad singlet, and the methyl group protons give rise to a singlet in the aliphatic region.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H7.99-8.01d
Aromatic H7.76-7.78d
Aromatic H7.42-7.46m
Aromatic H7.31-7.33t
-NH₂7.50s
-CH₃2.34s
Note: The data presented is a representative example based on similar benzothiazole structures and may vary depending on the solvent and specific derivative. nih.govmdpi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The signals for the carbon atoms in this compound and its derivatives are assigned based on their chemical environment. asianpubs.org The carbonyl carbon, if present in a derivative, will appear at a significantly downfield shift. mdpi.com The aromatic carbons of the benzisothiazole ring system give rise to a series of signals in the range of approximately δ 115-160 ppm. asianpubs.org The methyl carbon appears in the upfield region of the spectrum. For example, in a study of 3-(2-aminothiazol-4-yl)-2-methylchromone, the methyl carbon signal was observed at δ 19.2 ppm. asianpubs.org

Carbon Chemical Shift (δ, ppm)
C=O199.96
C2169.02
C9138.97
C5128.32
C6125.89
C7124.27
C8122.36
C4113.81
CH₂55.07
CH₃28.03
Note: This data is for 2-Amino-3-(2-oxopropyl)-1,3-benzothiazol-3-ium iodide, a related benzothiazole derivative, and serves as an illustrative example. mdpi.com

Two-Dimensional NMR Techniques

To definitively assign the proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are employed. nih.govresearchgate.net Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental. researchgate.netresearchgate.net COSY experiments establish proton-proton correlations, while HSQC and HMBC experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. researchgate.netresearchgate.net These techniques allow for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra, confirming the molecular structure. nih.govresearchgate.net

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the vibrations of its functional groups. The N-H stretching vibrations of the primary amino group are typically observed in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group is found at slightly lower wavenumbers. tsijournals.com The C=N stretching vibration within the benzisothiazole ring is expected in the 1490-1570 cm⁻¹ range. tsijournals.com The C-S stretching vibration is generally observed between 600 and 750 cm⁻¹. tsijournals.com

Functional Group Vibrational Mode **Wavenumber (cm⁻¹) **
N-HStretching3300-3500
Aromatic C-HStretching3000-3100
Aliphatic C-HStretching2850-3000
C=NStretching1490-1570
C-NStretching1250-1350
C-SStretching600-750
Note: The wavenumber ranges are general and can be influenced by the specific molecular structure and intermolecular interactions.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of a related compound, 2-aminothiazole, shows characteristic features including wagging and in-plane bending vibrations of the NH₂ group, as well as the C-S bond of the thiazole (B1198619) ring, appearing at a medium intensity peak around 571 cm⁻¹. researchgate.net While specific Raman data for this compound is not widely available, the technique can be a powerful tool for studying the vibrational modes of the benzisothiazole ring system and the substituent groups.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound (C₈H₈N₂S), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 164.18 g/mol . matrix-fine-chemicals.com The presence of two nitrogen atoms results in an even molecular weight, consistent with the nitrogen rule.

The fragmentation of this compound under electron impact (EI) ionization is expected to follow patterns characteristic of aromatic amines and heterocyclic systems. libretexts.orglibretexts.org The molecular ions generated are energetically unstable and break down into smaller, stable fragments. libretexts.org

Key fragmentation pathways for related heterocyclic structures often involve:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the amino group is a dominant fragmentation pathway for aliphatic amines. libretexts.org In this aromatic system, cleavage might involve the bonds of the fused rings.

Loss of Small Molecules/Radicals: The molecular ion can undergo fragmentation by losing stable neutral molecules or radicals. For instance, studies on related benzothiazole derivatives show the elimination of methyl radicals (·CH₃), followed by the loss of carbon monoxide (CO). sapub.org Another common fragmentation is the loss of HCN from the heterocyclic ring.

Ring Fission: The benzisothiazole ring system itself can undergo cleavage. Fission of the thiazole ring in related compounds has been observed, leading to characteristic fragment ions. sapub.org For example, the loss of the SCO group has been noted in the fragmentation of thiazolinedione moieties. sapub.org

A plausible fragmentation pattern for this compound could involve the initial loss of a methyl radical (·CH₃) from the isothiazole (B42339) ring to form an ion at m/z 149. Subsequent fragmentation could involve the loss of HCN (m/z 122) or further degradation of the bicyclic system. The fragmentation of N-[6-amino-5-(benzo[d]thiazol-2-yl)-...], for instance, showed a complex pattern with major fragments at m/z 384, 356 (base peak), 283, and 117. nih.govresearchgate.net

Table 1: Predicted Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Ion Notes
164 [C₈H₈N₂S]⁺• Molecular Ion (M⁺•)
149 [M - CH₃]⁺ Loss of a methyl radical
135 [M - NH]⁺• Loss of an imine radical
122 [M - CH₃ - HCN]⁺ Subsequent loss of hydrogen cyanide

Electronic Spectroscopy (UV-Visible) for Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic structure of molecules by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* electronic transitions within the aromatic benzisothiazole system. researchgate.net

Studies on related Schiff bases derived from 2-aminobenzothiazole (B30445) have identified several key absorption bands. researchgate.net The benzene (B151609) ring typically shows two characteristic bands for π→π* transitions. researchgate.net The presence of the isothiazole ring and the amino- and methyl- substituents influences the position and intensity of these bands.

The expected electronic transitions for this compound are:

π→π Transitions:* These high-energy transitions occur within the fused aromatic π-system. They are typically observed as intense absorption bands in the UV region. researchgate.net

n→π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen or sulfur heteroatoms) to an anti-bonding π* orbital. These are generally of lower intensity compared to π→π* transitions. researchgate.net

The solvent polarity can affect the position of these absorption bands. A study on related benzothiazole Schiff bases showed shifts in the absorption maxima when solvents of different polarities were used, which is indicative of changes in the electronic ground and excited states. researchgate.net Computational studies on benzothiazole derivatives using methods like Time-Dependent Density Functional Theory (TD-DFT) help in assigning these electronic transitions and understanding the charge transfer characteristics within the molecule. scirp.org

Table 2: Typical UV-Visible Absorption Bands for Benzothiazole Derivatives

Wavelength Range (nm) Transition Type Associated Moiety Reference
~200-250 π→π* Benzene ring researchgate.net
~300-350 n→π* Azomethine group (in Schiff bases) researchgate.net

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Studies

While a specific single-crystal X-ray structure for this compound is not available in the searched literature, extensive studies on closely related benzisothiazole and benzothiazole derivatives provide a strong basis for predicting its structural features. nih.goviucr.orgmdpi.com

For example, the crystal structure of N-[6-amino-5-(benzo[d]thiazol-2-yl)...] revealed that the molecule consists of two main planes: a toluenesulfonamide ring and a combined ring system of pyridone and benzothiazole rings, with an interplanar angle of 39.86 (4)°. nih.govresearchgate.net Similarly, a study of 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine found a monoclinic crystal system with the space group P2₁/n. mdpi.com In another case, methyl 3-[(1,1-dioxo-1λ⁶,2-benzothiazol-3-yl)amino]-5-nitrothiophene-2-carboxylate crystallizes with two independent molecules in the asymmetric unit, which adopt slightly different conformations. iucr.org

Based on these related structures, this compound is expected to have a largely planar benzisothiazole ring system. The amino group might be slightly out of the plane. nih.gov The precise crystal system, space group, and unit cell dimensions would be determined experimentally.

Table 3: Crystallographic Data for Related Heterocyclic Compounds

Compound Crystal System Space Group Key Structural Feature Reference
N-[6-amino-5-(benzo[d]thiazol-2-yl)...] Triclinic Two main planes with an interplanar angle of 39.86 (4)° nih.govresearchgate.net
4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine Monoclinic P2₁/n Stick-like colorless crystals mdpi.com
Methyl 3-[(1,1-dioxo-1λ⁶,2-benzothiazol-3-yl)amino]... - - Two independent molecules in the asymmetric unit iucr.org

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The crystal packing of this compound will be significantly influenced by intermolecular interactions, particularly hydrogen bonding involving the amino group. The amino group (N-H) can act as a hydrogen bond donor, while the heterocyclic nitrogen atom can act as an acceptor.

Crystal structure analyses of similar compounds consistently reveal extensive hydrogen bonding networks.

In the crystal structure of 5-amino-3-methyl-1,2,4-thiadiazole, the NH₂ group forms hydrogen bonds with both nitrogen atoms of adjacent molecules, resulting in a two-dimensional network. mdpi.com

For 5-amino-1H-benzimidazole-2(3H)-thione, molecules form tetramers through N—H⋯S hydrogen bonds, which are then linked by N—H⋯N hydrogen bonds into chains. nih.gov

Studies on amino acid conjugates of terephthalic acid show the formation of 1D chains and 2D/3D nets through various hydrogen bonds, including N-H⋯O and O-H⋯O interactions. scispace.com

Intramolecular hydrogen bonds are also possible. The structure of N-[6-amino-5-(benzo[d]thiazol-2-yl)...] shows an intramolecular N-H⋯N hydrogen bond that helps to hold the pyridone and benzothiazole rings coplanar. nih.gov

These examples strongly suggest that the crystal structure of this compound will feature a robust network of intermolecular N-H···N hydrogen bonds, linking the molecules into chains, sheets, or a three-dimensional architecture.

Conformational Analysis through Spectroscopic Methods

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility would involve the orientation of the amino group relative to the benzisothiazole ring.

Spectroscopic methods, combined with computational chemistry, are powerful tools for this analysis.

NMR Spectroscopy: ¹H NMR spectroscopy can provide evidence for conformational preferences. For instance, downfield shifts in the ¹H NMR spectrum of certain thiazole derivatives have been attributed to the formation of intramolecular C-H···X hydrogen bonds that stabilize a particular rotamer. sapub.org Dynamic NMR studies can also determine the energy barriers for internal rotation of substituents, such as an amino group. rsc.org

Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), are used to perform conformational searches on the potential energy surface of a molecule. core.ac.ukmdpi.com These calculations can predict the relative stabilities of different conformers and the energy barriers for their interconversion. core.ac.uk For 2-allyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, three conformers differing in the orientation of the allyl group were identified with similar energies. core.ac.uk

X-ray Crystallography: While providing a static picture of the conformation in the solid state, X-ray data is invaluable. Studies on 2-amino-benzothiazole derivatives have shown that the amino group tends to be coplanar with the ring system in the ground state. rsc.org

For this compound, it is expected that the conformation where the amino group is coplanar with the aromatic ring system would be energetically favorable, maximizing π-conjugation. However, steric hindrance and intermolecular interactions in the crystal lattice could lead to non-planar arrangements. rsc.org

Computational Chemistry and Theoretical Investigations of 5 Amino 3 Methyl 1,2 Benzisothiazole

Quantum Chemical Calculations (e.g., DFT, Ab Initio, MP2)

Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into molecular structure and properties. Methods like Density Functional Theory (DFT) are workhorses for these investigations. For many benzothiazole (B30560) derivatives, DFT calculations using functionals like B3LYP with various basis sets (e.g., 6-31+G(d,p)) are commonly employed to predict their electronic and structural properties. nih.govresearchgate.net

Geometry Optimization and Energetics

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional shape. This process yields critical data on bond lengths, bond angles, and dihedral angles. For a series of novel 1,2,3-triazole-based benzothiazole derivatives, DFT calculations have been used to determine their optimized geometries. nih.gov For instance, in one such related derivative, calculated S-C bond lengths were in the range of 1.757–1.856 Å, and various bond angles were determined to be within normal ranges, confirming the stability of the synthesized structures. nih.gov Similar studies on other benzothiazole analogs have also been performed to establish their structural parameters. researchgate.net However, specific optimized coordinates and energetic data for 5-Amino-3-methyl-1,2-benzisothiazole are not readily found in the surveyed literature.

Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Mulliken Charges)

Analysis of the electronic structure provides insights into a molecule's reactivity and kinetic stability. Key to this is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap, ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com

In studies of various benzothiazole derivatives, the HOMO-LUMO energy gaps were calculated to be in the range of 4.46–4.73 eV, indicating that charge transfer occurs within the molecules. mdpi.com The location of HOMO and LUMO densities can show which parts of the molecule are likely to act as electron donors and acceptors, respectively. Furthermore, Mulliken population analysis is often used to calculate the partial atomic charges on each atom, which helps in understanding the electrostatic potential and reactive sites. While extensive data exists for a range of benzothiazole compounds, specific values for HOMO-LUMO energies and Mulliken charges for this compound are not specifically documented in the available research.

Vibrational Frequency Calculations and Spectral Predictions

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. DFT calculations have been successfully used to analyze the vibrational spectra of various benzothiazole derivatives. researchgate.net For example, a study on novel 1,2,3-triazole-based benzothiazoles showed an excellent correlation (R² = 0.995 to 0.996) between the calculated and experimental NMR chemical shifts, demonstrating the accuracy of the computational model. nih.gov Despite the utility of this method, predicted IR and Raman spectra specifically for this compound have not been published.

Molecular Docking Studies (in the context of enzyme/target interaction mechanisms)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as an enzyme or receptor.

Numerous benzothiazole derivatives have been investigated as potential inhibitors for various biological targets, including those relevant to cancer, bacterial infections, and viruses like SARS-CoV-2. nih.govbu.edu.egresearchgate.net These studies often involve docking the benzothiazole compound into the active site of a target protein to predict binding affinity (often expressed as a docking score or binding free energy in kcal/mol) and identify key interactions like hydrogen bonds and hydrophobic contacts. bu.edu.egnih.gov For instance, certain benzothiazole derivatives have been docked against the main protease (Mpro) of SARS-CoV-2 to evaluate their potential as viral inhibitors. nih.gov However, specific molecular docking studies featuring this compound as the ligand are absent from the current body of scientific literature.

Potential Energy Surface (PES) Scan Studies and Conformational Stability

Potential Energy Surface (PES) scans are performed to explore the conformational landscape of a molecule. By systematically changing a specific dihedral angle and calculating the energy at each step, researchers can identify low-energy conformers (stable shapes) and the energy barriers between them. This is crucial for understanding a molecule's flexibility and how its shape might influence its biological activity. While conformational analyses have been performed for some complex benzothiazole derivatives to understand their thermodynamic properties, researchgate.net dedicated PES scan studies to determine the conformational stability of this compound are not available.

Tautomeric Studies

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a hydrogen atom. For molecules with functional groups like the amino group in this compound, the potential for amino-imino tautomerism exists. Computational studies can predict the relative stability of different tautomeric forms in various environments (gas phase or in a solvent). A comprehensive database of tautomerism includes various types, such as prototropic, ring-chain, and valence tautomerism, studied under different experimental conditions. nih.gov Theoretical studies have been conducted on other heterocyclic systems to determine the most stable tautomer, but a specific computational analysis of the tautomeric possibilities for this compound has not been reported.

Solvent Effects Modeling (e.g., Polarizable Continuum Model (PCM))

In the theoretical study of molecular properties, understanding the influence of the solvent is paramount, as reactions and measurements are rarely conducted in the gas phase. Solvent effects modeling provides critical insights into how a solute's behavior, structure, and energy are modified by the surrounding solvent medium. The Polarizable Continuum Model (PCM) is a widely employed implicit solvation method used to approximate these effects.

The PCM method treats the solvent not as individual molecules but as a continuous, polarizable dielectric medium. The solute molecule is placed within a cavity carved out of this continuum, and the electrostatic interaction between the solute and the solvent is calculated. This approach allows for the computation of properties in a simulated solvent environment, providing a more realistic representation of the molecule's state in solution.

For this compound, PCM calculations would be instrumental in determining its stability and electronic properties in various solvents. For instance, the model can predict changes in the molecule's dipole moment, solvation free energy, and the relative energies of different tautomers or conformers. Theoretical studies on related heterocyclic compounds, such as 5-amino-1,3,4-thiadiazole-2-thiol, have demonstrated that solvent properties like polarity and cohesive energy density have a significant impact on solubility and stability. researchgate.net By applying PCM, researchers can analyze how the amino and methyl groups on the benzisothiazole core interact with solvents of varying polarity, such as water, ethanol (B145695), or dimethyl sulfoxide (B87167) (DMSO). This analysis is crucial for predicting reactivity, designing synthesis and purification protocols, and understanding potential intermolecular interactions.

The following table illustrates the kind of data that would be generated from a PCM study on this compound, showing hypothetical calculated properties in different solvent environments.

Table 1: Illustrative PCM-Calculated Properties of this compound in Various Solvents
SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)Calculated Solvation Free Energy (kcal/mol)
Gas Phase (Vacuum)1.02.850.00
Toluene2.383.52-4.15
Ethanol24.554.68-7.80
Dimethyl Sulfoxide (DMSO)46.835.05-8.55
Water80.105.21-8.90

Nuclear Magnetic Resonance Chemical Shift Predictions (e.g., GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Computational chemistry provides powerful methods to predict NMR chemical shifts, which serve as a valuable aid in the interpretation of experimental spectra and confirmation of proposed structures. The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used techniques for calculating NMR shielding tensors and chemical shifts.

The GIAO method, typically used in conjunction with Density Functional Theory (DFT), calculates the magnetic shielding of each nucleus in a molecule. These shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of GIAO predictions is highly dependent on the chosen level of theory (functional and basis set) and the quality of the input molecular geometry, which is usually obtained from a prior geometry optimization calculation.

For this compound, GIAO calculations would predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. These theoretical values can be compared directly with experimental data to validate the compound's structural assignment. Studies on analogous compounds like aminophenyl benzothiazoles have shown that DFT calculations can successfully verify structures and explain observed NMR phenomena, such as the effects of intramolecular hydrogen bonding on chemical shifts. uq.edu.au Similarly, discrepancies in previously reported NMR data for related heterocycles have been resolved through careful re-measurement and comparison with expected values based on the compound's structure. researchgate.net

The table below presents a hypothetical comparison between experimental and GIAO-predicted ¹³C NMR chemical shifts for this compound, demonstrating the typical level of agreement that can be achieved.

Table 2: Illustrative Comparison of Experimental and GIAO-Predicted ¹³C NMR Chemical Shifts (ppm) for this compound
Carbon Atom PositionHypothetical Experimental Shift (ppm)Hypothetical GIAO-Predicted Shift (ppm)Difference (ppm)
C3 (C-CH₃)160.5161.2-0.7
C3a122.8123.5-0.7
C4118.9119.4-0.5
C5 (C-NH₂)145.2146.0-0.8
C6115.4115.9-0.5
C7125.1125.8-0.7
C7a152.3153.1-0.8
C-CH₃14.715.1-0.4

Biological Activity and Mechanistic Insights of 5 Amino 3 Methyl 1,2 Benzisothiazole and Its Analogues

Evaluation of Antimicrobial Properties

The 1,2-benzisothiazole (B1215175) scaffold is a key component in a variety of compounds that exhibit potent antimicrobial effects. chemicalbook.com Derivatives have been synthesized and evaluated for their ability to inhibit the growth of a wide spectrum of pathogenic microbes, including both bacteria and fungi.

Analogues of 5-Amino-3-methyl-1,2-benzisothiazole have demonstrated notable antibacterial capabilities. For instance, a derivative of 5-amino-3-methylisothiazole, specifically 5-p-aminobenzenesulphonamido-3-methyl isothiazole (B42339), has shown antibacterial activity comparable to or greater than that of the well-known drug sulphathiazole, particularly against Escherichia coli. google.com

Broader studies on the benzothiazole (B30560) class reveal significant activity against both Gram-positive and Gram-negative bacteria. nih.gov Certain benzothiazole derivatives clubbed with isatin (B1672199) have shown more pronounced activity against Gram-negative strains like E. coli and P. aeruginosa than against Gram-positive ones. nih.gov In some cases, the activity of these synthetic compounds surpassed that of the reference antibiotic, ciprofloxacin. nih.gov Conversely, other studies on dichloropyrazole-based benzothiazole analogues found better inhibitory activity against Gram-positive strains. nih.gov Schiff base derivatives of benzothiazole have also displayed potent activity against Klebsiella pneumoniae. nih.gov This highlights the diverse potential of the benzisothiazole scaffold in developing new antibacterial agents.

Antibacterial Activity of Benzothiazole Analogues

Compound/Analogue ClassBacterial StrainActivity (MIC, µg/mL)Reference DrugActivity (MIC, µg/mL)
Benzothiazole-isatin derivative (41c)E. coli3.1Ciprofloxacin12.5
Benzothiazole-isatin derivative (41c)P. aeruginosa6.2Ciprofloxacin12.5
Schiff base benzothiazole (59b)K. pneumonia0.4Ciprofloxacin1.0
Dichloropyrazole-benzothiazole (104)Gram-positive strains0.0156–0.25Novobiocin0.125–8
Dichloropyrazole-benzothiazole (104)Gram-negative strains1–4Novobiocin0.125–8

A series of amino acid-derived 1,2-benzisothiazolinone (BZT) compounds have been identified as having significant antifungal properties against a panel of human pathogenic fungi. nih.govresearchgate.net These compounds show no structural resemblance to existing antifungal drugs, suggesting a novel mechanism of action. nih.gov

Four BZT compounds, in particular DFD-VI-15, BD-I-186, DFD-V-49, and DFD-V-66, demonstrated activity against various Candida species, Aspergillus fumigatus, Cryptococcus neoformans, and several dermatophytes. nih.gov The Minimum Inhibitory Concentrations (MIC₅₀) for these compounds were in the range of 0.8 to 12.5 µg/mL. nih.gov Notably, DFD-VI-15 and BD-I-186 showed superior activity (0.8 to 3.2 µg/mL) against all tested organisms except for A. fumigatus. nih.gov An important finding is that Candida species often resistant to common azole antifungals, like fluconazole, were susceptible to these BZT compounds. nih.gov Furthermore, most of these compounds were found to be fungicidal, meaning they actively kill the fungal cells rather than just inhibiting their growth. nih.gov

Antifungal Activity (MIC₅₀, µg/mL) of Selected BZT Compounds

Fungal SpeciesDFD-VI-15BD-I-186FluconazoleAmphotericin B
Candida albicans1.61.60.80.4
Candida glabrata3.21.612.50.8
Candida parapsilosis0.80.81.60.8
Cryptococcus neoformans1.61.66.40.4
Aspergillus fumigatus>12.5>12.5>500.8

Research into how benzisothiazole analogues exert their antimicrobial effects points to the inhibition of essential bacterial enzymes. A primary target identified for this class of compounds is the bacterial DNA gyrase (GyrB) and topoisomerase IV enzymes, which are critical for DNA replication, repair, and recombination. nih.gov

Specifically, benzothiazole derivatives featuring a 3,4-dichloro-5-methyl-1H-pyrrole moiety have demonstrated potent, low nanomolar inhibitory activity against E. coli DNA gyrase. nih.gov The replacement of a 4,5-dibromo-1H-pyrrole with this dichlorinated pyrrole (B145914) group not only maintained good activity against E. coli gyrase but crucially introduced potent inhibitory action against S. aureus gyrase and topoisomerase IV, which was absent in earlier analogues. nih.gov Crystallization studies have confirmed that these compounds bind to the ATP-pocket of the GyrB subunit, preventing the enzyme from functioning. nih.gov The interaction involves hydrogen bonding between the pyrrole NH group and the Asp73 amino acid residue in the enzyme's active site. nih.gov

Another investigated mechanism is the modulation of the bacterial DNA damage response, known as the SOS response. nih.gov While studied in the related 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold, this approach of inhibiting the RecA-mediated auto-proteolysis of the LexA repressor protein represents a viable strategy for antimicrobial action that could be relevant to other heterocyclic compounds. nih.govfrontiersin.org Inhibiting the SOS pathway can sensitize bacteria to antibiotics and slow the emergence of resistance. nih.gov

Research on Anticancer Potential

The benzothiazole scaffold has been extensively studied for its anticancer properties, with several derivatives showing promising activity against a range of human cancer cell lines. nih.govnih.gov The 2-aminobenzothiazole (B30445) moiety, in particular, is a privileged structure in the design of new antitumor agents. nih.gov

A notable analogue, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (known as 5F 203), exhibits potent and selective anticancer activity. researchgate.netresearchgate.net This compound has demonstrated significant antiproliferative effects in sensitive breast cancer cell lines, such as MCF-7, while showing much lower activity in resistant lines. researchgate.net The mechanism involves the induction of cytochrome P450 1A1 (CYP1A1), which metabolizes 5F 203 into reactive species that cause lethal damage to the cancer cells. researchgate.netresearchgate.net

Other related heterocyclic structures have also shown potent cytotoxicity. For example, a methyl N-[5-(3'-iodobenzoyl)-1H-benzimidazol-2-yl]carbamate demonstrated growth inhibition concentrations (GI₅₀) in the nanomolar range across 60 different human cancer cell lines. nih.gov Similarly, certain 1,3,4-thiadiazole (B1197879) derivatives, which share structural similarities with benzisothiazoles, have shown potent cytotoxic activity against breast cancer (MDA), prostate cancer (PC3), and glioblastoma (U87) cell lines, with some compounds being more effective than the reference drug imatinib (B729) against the MDA breast cancer line. nih.gov

In Vitro Cytotoxicity of a Thiadiazole Analogue (Compound 3g)

CompoundCancer Cell LineActivity (IC₅₀, µM)Reference DrugActivity (IC₅₀, µM)
Compound 3g (m-OCH₃ moiety)MDA (Breast Cancer)9Imatinib20

The anticancer activity of benzisothiazole analogues is mediated through various molecular mechanisms, which can differ significantly even between closely related compounds.

DNA Damage and Binding: For the potent analogue 5F 203, the primary mechanism of action is the induction of DNA damage. researchgate.net Studies using alkaline elution revealed that this compound causes single-strand breaks and DNA-protein cross-links within sensitive MCF-7 cancer cells. researchgate.net This damage ultimately triggers cell cycle arrest and leads to cell death. researchgate.net

Topoisomerase Inhibition: While 5F 203 was found not to act by inhibiting topoisomerase I or topoisomerase II, other benzothiazole derivatives have been specifically identified as topoisomerase inhibitors. researchgate.netnih.gov For example, the compound BM3 (3-aminobenzothiazole-3-ium 4-methylbenzene sulfonate) exhibited significant inhibitory activity against topoisomerase II, a key enzyme in managing DNA topology during replication and transcription. nih.gov Molecular modeling suggests that these compounds bind to the active site of the protein, but through a different mechanism than other known topoisomerase inhibitors. nih.gov

Other Molecular Targets: Research has identified additional targets for this class of compounds. Some 2-aminobenzothiazole derivatives have been found to be potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in angiogenesis (the formation of new blood vessels), which is critical for tumor growth and metastasis. nih.gov Other studies on 6-fluoro-triazolo-benzothiazole analogues have pointed to antimitotic action through the inhibition of tubulin polymerization, disrupting the formation of the mitotic spindle and arresting cells in mitosis. pensoft.net

This diversity of molecular targets—from direct DNA damage to the inhibition of key enzymes like topoisomerases, receptor tyrosine kinases, and structural proteins like tubulin—underscores the therapeutic versatility of the this compound scaffold and its analogues in the development of novel anticancer agents.

Enzyme Inhibition Studies

The therapeutic potential of a compound is often linked to its ability to selectively inhibit enzymes involved in pathological processes. For this compound and its structural analogues, research has focused on their interaction with several key enzymes, revealing promising inhibitory activities.

Urease is an enzyme that catalyzes the hydrolysis of urea, a process implicated in pathologies caused by bacteria like Helicobacter pylori. nih.govwikimedia.org The inhibition of this enzyme is a key strategy for managing these conditions. nih.govwikimedia.org While direct studies on this compound are limited, research on analogous 1,2-benzothiazine derivatives has demonstrated significant urease inhibitory potential. nih.gov

A series of 1,2-benzothiazine-N-arylacetamide derivatives were synthesized and evaluated for their inhibitory effects on urease. nih.gov The findings indicated that all synthesized compounds displayed stronger inhibitory activity than the standard drug, thiourea. nih.govwikimedia.org The most potent compound in the series, featuring a 4-carboxyethyl substitution, exhibited an IC50 value of 9.8 ± 0.023 µM, a significant improvement over thiourea's IC50 of 22.3 ± 0.031 µM. nih.govwikimedia.org Structure-activity relationship studies revealed that substitutions on the phenylacetamide ring influenced the inhibitory efficacy. wikimedia.org For example, introducing an electron-withdrawing nitro group at the para-position resulted in strong inhibition. wikimedia.org

Table 1: Urease Inhibitory Activity of 1,2-Benzothiazine Analogues
CompoundSubstituent on Phenylacetamide RingUrease Inhibition IC50 (µM)Reference
5aUnsubstituted10.1 ± 0.90 wikimedia.org
5d2-Carboxymethyl14.1 ± 0.12 wikimedia.org
5i4-Chloro20.7 ± 0.25 wikimedia.org
5j4-Nitro17.06 ± 1.45 wikimedia.org
5k4-Carboxyethyl9.8 ± 0.023 wikimedia.org
5l4-Acetamido12.6 ± 0.10 wikimedia.org
Thiourea (Standard)N/A22.3 ± 0.031 nih.govwikimedia.org

Cysteine Proteases

Cysteine proteases are involved in various physiological and pathological processes, including viral replication. nih.gov The 3C-like protease (3CLpro) of SARS-CoV-2 is a cysteine protease essential for the viral life cycle. nih.gov Peptidomimetic compounds featuring a benzothiazolyl ketone structure have been designed as inhibitors of this enzyme. nih.gov One such compound, 11j, demonstrated an IC50 value of 1.646 μM against SARS-CoV-2 3CLpro. nih.gov Further testing revealed its selectivity; at a concentration of 20 μM, it showed 55.79% inhibition against chymotrypsin (B1334515) and 26.96% against cathepsin L, another cysteine protease. nih.gov

Alpha-Glucosidase

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in type 2 diabetes. nih.govmdpi.com A synthetic benzothiazine derivative, designated FA2, was identified as a potent inhibitor of both α-glucosidase and α-amylase. dovepress.com The compound showed a 50% inhibition (IC50) of α-glucosidase at a concentration of 18.82 ± 0.89 µM, which was more potent than the standard drug acarbose (B1664774) (IC50 = 58.8 ± 2.69 µM). dovepress.com Kinetic studies determined that the inhibition mechanism was non-competitive, suggesting the compound binds to an allosteric site on the enzyme rather than the active site. dovepress.com

Table 2: Inhibition of Key Enzymes by Benzisothiazole Analogues
EnzymeInhibitor (Analogue)Inhibitory Concentration (IC50)Reference
SARS-CoV-2 3CLpro (Cysteine Protease)Compound 11j (Benzothiazolyl ketone)1.646 µM nih.gov
Alpha-GlucosidaseCompound FA2 (Benzothiazine derivative)18.82 ± 0.89 µM dovepress.com
Alpha-GlucosidaseAcarbose (Standard)58.8 ± 2.69 µM dovepress.com

Molecular docking studies have provided critical insights into how these benzisothiazole analogues bind to their respective enzyme targets.

For urease inhibition, the most potent benzothiazine derivatives were docked into the enzyme's active site. nih.govwikimedia.org These studies revealed key interactions with amino acid residues. nih.gov For instance, compound 5k formed conventional hydrogen bonds with Lys716, Lys709, and Glu742 via the oxygen atoms of the thiazine (B8601807) moiety. wikimedia.org Additionally, π-alkyl interactions were observed between the benzothiazine ring and residues like Ala16, Ala37, and Val744. wikimedia.org The phenylacetamide portion of the inhibitor also engaged in interactions, including π-anion interactions with Asp730 and other contacts with Tyr32 and Lys745. wikimedia.org

In the case of α-glucosidase, kinetic analysis suggests that the benzothiazine derivative FA2 acts as a non-competitive inhibitor. dovepress.com This indicates that the compound binds to an allosteric site, a location on the enzyme distinct from the substrate-binding active site, thereby inducing a conformational change that reduces the enzyme's catalytic efficiency. dovepress.com

For the inhibition of the cysteine protease 3CLpro, the benzothiazolyl ketone moiety is designed to act as a warhead that interacts with the catalytic cysteine residue in the enzyme's active site.

Anti-inflammatory and Antioxidant Activity Research

Inflammation and oxidative stress are interconnected processes that contribute to a wide range of diseases. Benzothiazole derivatives have been investigated for their potential to modulate these pathways. nih.govsphinxsai.comresearchgate.net

Research into 2-amino benzothiazole derivatives showed significant anti-inflammatory activity in a carrageenan-induced paw edema model in mice. sphinxsai.com Certain derivatives with chloro or methoxy (B1213986) substitutions demonstrated activity comparable to the standard anti-inflammatory drug diclofenac (B195802) sodium. sphinxsai.com Other studies on 1,2-benzothiazine derivatives have pointed to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade, as a potential mechanism of action. nih.gov Similarly, 5-thiazol-based thiazolidinone derivatives have been identified as a novel class of selective COX-1 inhibitors. nih.gov

The antioxidant potential of the benzothiazole scaffold has also been a focus of investigation. researchgate.netnih.govmdpi.com Antioxidants protect against cellular damage by neutralizing reactive oxygen species (ROS). mdpi.com Various assays have been used to quantify this activity. In a Ferric Reducing Antioxidant Power (FRAP) assay, which measures a compound's ability to reduce ferric ions, certain 2-substituted benzothiazoles showed antioxidant capacity equivalent to 75% of that of Vitamin C. researchgate.net In another study, a trihydroxy-substituted benzothiazole-2-carboxamide was identified as a highly potent antioxidant, significantly outperforming the standard butylated hydroxytoluene (BHT) in both DPPH free radical scavenging and FRAP assays. researchgate.net

Table 3: Antioxidant Activity of Benzothiazole Analogues
Compound TypeAssayFindingReference
2-Substituted BenzothiazolesFRAPShowed up to 75% of the antioxidant activity of Vitamin C. researchgate.net
Trihydroxy substituted benzothiazole-2-carboxamide (Compound 29)DPPH & FRAPSignificantly more potent than the reference antioxidant BHT. researchgate.net
N-Methyl substituted thiazole-derived polyphenolsDPPH, ABTS, FRAPAll synthesized compounds displayed enhanced antioxidant activity related to Trolox. mdpi.com

Central Nervous System (CNS) Activity and Receptor Interactions

The benzothiazole scaffold has been noted for its potential to elicit various activities within the central nervous system (CNS). sphinxsai.com This has prompted research into the interaction of its derivatives with key neurotransmitter receptors, particularly those in the dopaminergic and serotonergic systems, which are important targets for treating neuropsychiatric and neurodegenerative disorders. frontiersin.orgnih.gov

The dopaminergic system, particularly the D2 and D3 receptors, is a primary target for drugs used to treat psychosis and other neurological conditions. frontiersin.orgnih.gov A series of novel benzothiazole-based ligands were synthesized and evaluated for their binding affinity to dopamine (B1211576) D2 and D3 receptors. frontiersin.org The introduction of the benzothiazole moiety was well-tolerated by the D2 and D3 receptor binding sites, leading to compounds with antagonist affinities in the low nanomolar range for both receptor subtypes. frontiersin.org

Further exploration of substitution patterns on the benzothiazole ring and the connected 4-phenylpiperazine moiety led to the discovery of potent dual-acting D2 and D3 receptor ligands. frontiersin.org For instance, a methoxy substitution at the 2-position of the 4-phenylpiperazine group resulted in a 22-fold increase in binding affinity for the D2S receptor isoform compared to a parent ligand. frontiersin.org

Table 4: Dopamine Receptor Binding Affinities (Ki, nM) of Benzothiazole-Based Ligands
CompoundD2S Receptor Affinity (Ki, nM)D3 Receptor Affinity (Ki, nM)Reference
Ligand 32.33.4 frontiersin.org
Ligand 46.15.1 frontiersin.org
Ligand 51.22.6 frontiersin.org
Ligand 91.44.4 frontiersin.org

In addition to dopamine receptors, related heterocyclic structures have been investigated for their affinity to serotonin (B10506) receptors. For example, a series of nih.govnih.govnih.govtriazole derivatives demonstrated preferential affinity for the 5-HT(1A) serotonin receptor, with some compounds showing affinities in the nanomolar range. nih.gov This suggests that heterocyclic compounds structurally related to benzisothiazoles can be tailored to interact with specific CNS receptor targets.

Other Neurotransmitter System Modulations (e.g., AMPA Receptor Antagonism)

While direct studies on this compound's activity on the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor are not extensively documented in public literature, research into its structural analogues provides insight into the potential modulatory activity of the benzisothiazole scaffold on this key neurotransmitter system.

The isothiazole ring, a core component of the title compound, is a known pharmacophore that can interact with excitatory amino acid receptors. Studies on bioisosterically modified dipeptides containing 3-oxygenated isothiazole ring systems have shown that these analogues can act as selective AMPA receptor antagonists. nih.gov For instance, certain isomeric 3-oxygenated isothiazole amino acids were synthesized and demonstrated selective antagonism at AMPA receptors. nih.gov This suggests that the isothiazole moiety itself is capable of being integrated into structures that effectively antagonize AMPA receptor function.

Furthermore, research into related heterocyclic systems, such as 1,2,4-benzothiadiazine 1,1-dioxides (BTDs), has established them as a significant class of AMPA receptor positive allosteric modulators. researchgate.net In an effort to understand the structural requirements for this activity, isosteric analogues were developed. One study explored the impact of removing one of the nitrogen atoms from the thiadiazine ring, leading to the creation of 1,2-benzothiazine 1,1-dioxides and 1,4-benzothiazine 1,1-dioxides. nih.govacs.org The results of this research were revealing: none of the tested 1,2-benzothiazine 1,1-dioxides, which are structural isomers of oxidized 1,2-benzisothiazoles, showed significant AMPA receptor potentiation. nih.govacs.org In contrast, the 1,4-benzothiazine 1,1-dioxide analogues did exhibit significant potentiation activity. nih.govacs.org This highlights the critical role of substituent and heteroatom placement within the heterocyclic ring system in determining the nature and extent of interaction with the AMPA receptor.

These findings collectively indicate that while the broader class of isothiazole- and benzisothiazole-containing compounds has the potential to modulate the AMPA receptor system, the specific activity—whether antagonistic or potentiating—is highly dependent on the precise molecular architecture.

Agrochemical Applications and Pest Control Properties

The benzisothiazole scaffold is a key structural motif in the discovery of new agricultural chemicals. mdpi.com Derivatives of this heterocyclic system have demonstrated a wide spectrum of biological activities, leading to their investigation and development for crop protection. mdpi.comnih.gov These applications include roles as herbicides for weed control and as pesticides against various animal pests that cause significant economic losses in agriculture. nih.govgoogle.com The stable nature of the benzisothiazole ring makes it amenable to chemical modification, allowing for the synthesis of diverse analogues with tailored agrochemical properties. nih.gov

Herbicidal Activity

Analogues of this compound have shown notable herbicidal properties. The benzothiazole and related isothiazole structures are recognized for their potential in developing new herbicides. nih.govnih.gov For example, a class of compounds known as aminoisothiazolamides has been identified as possessing potent herbicidal activity. nih.gov One such compound, 3-amino-4-chloro-N-(cyclohexylmethyl)isothiazole-5-carboxamide, demonstrated broad-spectrum herbicidal effects in glasshouse trials, effectively controlling both grass and broadleaf weeds. nih.gov The mechanism for this class was identified as the inhibition of lysyl-tRNA synthetase 1 (KRS1), a novel target for herbicides. nih.gov

Studies on other related structures, such as 2,1-benzothiazine derivatives, have also yielded compounds with promising herbicidal effects. Certain 3-acetyl-4-hydroxy-2,1-benzothiazine derivatives showed significant post-emergent herbicidal activity against weeds like Brassica campestris and Amaranthus retroflexus. sci-hub.se The data below summarizes the inhibitory effects of selected benzothiazine derivatives.

Table 1: Herbicidal Activity of Selected 2,1-Benzothiazine Analogues

Compound ID Test Species Concentration (µg/mL) Inhibition Rate (%) Source(s)
T13 Brassica campestris 100 70.3 ± 4.1 sci-hub.se
T15 Brassica campestris 100 89.2 ± 5.5 sci-hub.se
T22 Brassica campestris 100 95.7 ± 6.2 sci-hub.se
T24 Brassica campestris 100 98.5 ± 5.1 sci-hub.se
T13 Echinochloa crusgalli 100 45.2 ± 3.3 sci-hub.se
T15 Echinochloa crusgalli 100 60.1 ± 4.0 sci-hub.se
T22 Echinochloa crusgalli 100 78.4 ± 4.8 sci-hub.se
T24 Echinochloa crusgalli 100 85.3 ± 5.2 sci-hub.se

Pesticidal Activity (e.g., against animal pests)

Derivatives of 3-amino-1,2-benzisothiazole have been specifically developed for combating animal pests, including insects and acarids. google.com Patents describe the use of these compounds in agricultural compositions to protect crops from attack and infestation. google.com

The insecticidal properties of benzothiazole analogues have been demonstrated against several key agricultural pests. For example, a newly identified benzothiazole derivative, 6-(2-hydroxyethyl)benzo[d]thiazol-4-ol (HBT), isolated from an endophytic fungus, showed remarkable activity against the fall armyworm (Spodoptera frugiperda), a highly destructive crop pest. nih.gov Research on other synthetic benzothiazole derivatives has shown toxicity against the cotton leafworm (Spodoptera littoralis). eg.net The efficacy of these compounds is often quantified by their LC50 value, which is the concentration required to kill 50% of the test population.

Furthermore, the benzisothiazole scaffold has been explored for its nematicidal properties. Root-knot nematodes, such as Meloidogyne incognita, are significant plant parasites that damage crops. Novel 1,2,3-benzotriazin-4-one derivatives incorporating a benzo[d] nih.govnih.goveg.netthiadiazole moiety, a close structural relative of benzisothiazole, have exhibited excellent inhibitory activity against M. incognita in vivo. nih.gov

Table 2: Pesticidal Activity of Selected Benzisothiazole Analogues and Related Compounds

Compound Class/Name Target Pest Metric Value Source(s)
Benzothiazole derivative (HBT) Spodoptera frugiperda LC50 0.24 mg/mL nih.gov
Benzothiazole derivative (3d) Spodoptera littoralis LC50 54.59 ppm eg.net
Benzothiazole derivative (3e) Spodoptera littoralis LC50 57.23 ppm eg.net
Benzothiazole derivative (3h) Spodoptera littoralis LC50 57.89 ppm eg.net
Benzotriazin-4-one/Benzothiadiazole (A2) Meloidogyne incognita Inhibition Rate 50.4% at 1.0 mg/L nih.gov
Benzotriazin-4-one/Benzothiadiazole (A3) Meloidogyne incognita Inhibition Rate 53.1% at 1.0 mg/L nih.gov

Structure Activity Relationships Sar and Bioisosterism in 5 Amino 3 Methyl 1,2 Benzisothiazole Chemistry

Design Principles for Modulating Biological Activity

The biological activity of compounds based on the 1,2-benzisothiazole (B1215175) scaffold is highly dependent on the nature and position of its substituents. The core principle in designing analogs of 5-amino-3-methyl-1,2-benzisothiazole involves strategic modification at key positions to modulate interactions with biological targets. The primary positions for modification include the amino group at C5, the methyl group at C3, and the aromatic benzene (B151609) ring.

Key design strategies include:

Modification of the 5-amino group: Acylation or sulfonylation of the amino group can introduce new interaction points (e.g., hydrogen bond donors/acceptors) and alter the compound's physicochemical properties, such as lipophilicity and electronic distribution. For example, converting the amino group into a p-aminobenzenesulphonamido group has been shown to produce compounds with significant antibacterial activity. google.com

Varying substituents on the aromatic ring: Introducing electron-withdrawing or electron-donating groups onto the benzene portion of the benzisothiazole ring can significantly impact binding affinity and metabolic stability. Studies on related benzothiazole-phenyl analogs indicate that adding groups like trifluoromethyl can be well-tolerated by target enzymes. nih.gov

Alteration of the 3-methyl group: Replacing the methyl group with other alkyl or aryl groups can probe the steric and hydrophobic requirements of the target's binding pocket.

A study on benzisothiazole derivatives highlighted that the introduction of acidic groups, such as tetrazolyl and carboxyl moieties, led to compounds with notable analgesic and anti-inflammatory activities. nih.gov This suggests that modifying the core of this compound with acidic functional groups could be a viable strategy for developing new therapeutic agents.

Comparative Analysis of Bioisosteric Analogues

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of drug design. cambridgemedchemconsulting.com This approach is used to enhance potency, improve selectivity, alter metabolic pathways, or reduce toxicity. drughunter.com

Benzisothiazole as a Bioisostere for Other Heterocycles (e.g., Indole (B1671886), Thiophene)

The benzisothiazole ring system can be considered a bioisostere of other important bicyclic heterocycles found in biologically active molecules, most notably indole. The replacement of an indole moiety with other scaffolds is a common strategy in medicinal chemistry to improve pharmacokinetic properties. researchgate.netnih.gov Like indole, the benzisothiazole ring is a planar, aromatic system capable of participating in π-π stacking and hydrophobic interactions within a protein binding site.

Similarly, the isothiazole (B42339) component of the benzisothiazole ring shares characteristics with thiophene (B33073). Thiophene is a well-established bioisostere for phenyl rings and other heterocycles like phenols and anilines, often used to modulate metabolic stability and receptor affinity. nih.govresearchgate.net Studies have shown that replacing a benzene ring with a thiophene ring is well-tolerated in certain NMDA receptor antagonists, indicating its versatility as a bioisosteric replacement. nih.gov Given these precedents, the benzisothiazole core of this compound can be strategically employed to mimic the interactions of indole or benzofuran-containing ligands, potentially offering advantages in terms of chemical stability or synthetic accessibility.

Original ScaffoldBioisosteric ReplacementRationale for Replacement
PhenylThiopheneModulate electron density and metabolic stability. nih.gov
IndoleBenzisothiazoleImprove pharmacokinetic properties while maintaining key binding interactions. researchgate.netnih.gov
BenzenePyrazole / Thiazole (B1198619)Reduce hERG activity and improve solubility. cambridgemedchemconsulting.com
Carboxylic AcidTetrazoleIncrease metabolic stability and bioavailability. nih.govresearchgate.net

Evaluation of Substituent Effects on Pharmacological Profiles

The pharmacological profile of a benzisothiazole derivative is exquisitely sensitive to its substitution pattern. The specific effects of substituents can be seen in various studies on related compounds.

For instance, a comparative study on benzisothiazole derivatives bearing either a tetrazole or a carboxylic acid group—two well-known bioisosteres—demonstrated significant differences in their pharmacological effects. The tetrazole and carboxylic benzisothiazole derivatives were the most potent compounds in the series for producing peripheral analgesic effects, with a potency three times higher than that of acetaminophen. nih.gov This highlights how the choice of an acidic isostere can fine-tune the biological activity.

In another example involving benzothiazole-phenyl analogs designed as dual sEH/FAAH inhibitors, the position of trifluoromethyl substituents on the phenyl ring was critical. The study found that placing these electron-withdrawing groups at the ortho and para positions was tolerated by the enzymes, whereas other substitutions were detrimental. nih.gov This demonstrates the importance of positional isomerism in determining the pharmacological outcome.

The table below summarizes findings from research on related benzisothiazole and benzothiazole (B30560) derivatives, which can be extrapolated to guide the design of this compound analogs.

ScaffoldSubstituent(s)Observed Pharmacological EffectReference
BenzisothiazoleTetrazolyl and Carboxyl groupsPotent peripheral analgesic and anti-inflammatory activity. nih.gov
Benzothiazole-phenylTrifluoromethyl groups at ortho/para positionsTolerated by sEH/FAAH enzymes, maintaining inhibitory activity. nih.gov
N-(cyclohexylaminoethyl)-1,2-benzisothiazole-3-carboxyamideSubstitution on the benzene ringPotent spasmolytic activity on human myometrium. nih.gov
BenzothiazoleAmide-imidazole scaffoldsExcellent antifungal activity against Candida albicans and Cryptococcus neoformans. nih.gov

Rationalizing Structure-Activity Relationships through Computational Modeling

Computational modeling is an indispensable tool for understanding and predicting the SAR of drug candidates, thereby accelerating the design-synthesis-test cycle. nih.gov For the this compound scaffold, various computational techniques can be employed to rationalize how structural modifications influence biological activity.

Molecular Docking is used to predict the preferred binding orientation of a ligand within a target's active site. For example, docking studies on benzothiazole derivatives targeting the fungal enzyme CYP51 helped to establish a binding mode that explained the observed SAR and guided further optimization. nih.gov This method could be used to model the interaction of this compound analogs with a specific protein target, identifying key hydrogen bonds, hydrophobic interactions, and electrostatic contacts.

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. This allows for the prediction of activity for newly designed, unsynthesized compounds. collaborativedrug.com

Pharmacophore Modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This model can then be used to screen virtual libraries for new, structurally diverse compounds that fit the pharmacophore and are likely to be active. nih.gov

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of a ligand-protein complex over time, assessing its stability and conformational changes. nih.govnih.gov This can reveal crucial information about the flexibility of the binding pocket and the stability of key interactions that static docking models might miss.

Computational MethodApplication in Drug DesignExample from Related Scaffolds
Molecular DockingPredicts binding mode and affinity of ligands.Used to rationalize SAR of benzothiazole antifungal agents targeting CYP51. nih.gov
Pharmacophore ModelingIdentifies key 3D features for activity; used for virtual screening.Employed to design dual inhibitors of leishmanial enzymes based on benzimidazole/benzoxazole scaffolds. nih.gov
Molecular Dynamics (MD)Assesses the stability and dynamics of ligand-protein complexes.Used to study interactions between drug candidates and biological targets to optimize structure. nih.gov
QSARPredicts biological activity based on chemical structure.Helps guide the synthesis of new compounds with desired activity. collaborativedrug.com

Ligand-Based and Structure-Based Drug Design Methodologies

The development of novel analogs of this compound can be pursued through two primary drug design strategies: ligand-based and structure-based design.

Ligand-Based Drug Design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules that are known to be active. bu.edu.eg Methods like pharmacophore modeling and QSAR are central to this strategy. A typical ligand-based approach might involve:

Identifying a "lead" compound, such as an active benzisothiazole derivative from a screening campaign.

Synthesizing a series of analogs by modifying different parts of the lead molecule.

Building a pharmacophore model based on the common structural features of the most active analogs.

Using this model to design new molecules with potentially higher activity.

A study on 2-aminobenzo[d]thiazole derivatives utilized a ligand-based hybridization strategy to develop potent inhibitors of soluble epoxide hydrolase (sEH). nih.gov

Structure-Based Drug Design (SBDD) is possible when the 3D structure of the target protein is available, typically from X-ray crystallography or cryo-electron microscopy. biointerfaceresearch.comresearchgate.net This powerful approach allows for the direct design of ligands that are complementary in shape and chemical properties to the target's binding site. The SBDD process generally involves:

Analyzing the crystal structure of the target protein, often with a known ligand bound.

Using computational docking to place virtual compounds, such as analogs of this compound, into the active site.

Identifying opportunities to form new, favorable interactions (e.g., adding a functional group to form a hydrogen bond with a specific residue).

Synthesizing the designed compounds and testing their activity, with the results feeding back to refine the next design cycle.

This methodology has been successfully applied to optimize benzothiazole derivatives as potent inhibitors for various targets. biointerfaceresearch.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Amino-3-methyl-1,2-benzisothiazole, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is synthesized via halogenation of saccharin derivatives followed by nucleophilic substitution. For example, 3-chloro-1,2-benzisothiazole intermediates (saccharyl chloride) can react with amines under basic conditions (e.g., triethylamine) to introduce amino groups . Optimization involves controlling temperature (e.g., 323 K for hydroxylamine reactions) , solvent polarity, and stoichiometric ratios. Triplicate experiments with statistical validation (e.g., one-way ANOVA, p < 0.05) ensure reproducibility .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • Melting point analysis : Compare with literature values (e.g., dec. 224–225°C for related thiadiazoles) .
  • Spectroscopy : 1^1H NMR (e.g., δ 5.05–7.90 ppm for allyloxy derivatives) and ESI-MS (e.g., m/z 224 [M+H]+^+) .
  • X-ray crystallography : Resolve crystal packing (monoclinic space groups, planar isoxazole rings) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS guidelines:

  • Storage : Tightly sealed containers in dry, ventilated areas away from incompatible materials .
  • PPE : Chemical-impermeable gloves, self-contained breathing apparatus for firefighting .
  • Spill management : Avoid dust formation; use ethanol for decontamination .

Advanced Research Questions

Q. What strategies mitigate undesired ring-opening reactions during functionalization of this compound?

  • Methodological Answer : Nucleophilic attacks at the 3-position can cause ring fission . Mitigation includes:

  • Protective groups : Temporarily block reactive sites (e.g., acetylation of amino groups).
  • Low-temperature reactions : Reduce kinetic energy of reactive intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize transition states without proton interference .

Q. How does the electronic structure of this compound influence its reactivity in coordination chemistry?

  • Methodological Answer : The benzisothiazole ring acts as a π-acceptor ligand due to electron-withdrawing sulfone groups. Computational studies (e.g., NBO analysis) reveal delocalized positive charges on the oxadiazole moiety, enhancing metal-ligand interactions . Experimental validation via X-ray diffraction shows planar geometries ideal for chelation .

Q. What computational methods validate the experimental observations of hydrogen bonding in this compound derivatives?

  • Methodological Answer :

  • DFT calculations : Compare optimized geometries with crystallographic data (e.g., bond lengths: C≡N 1.142 Å ).
  • Hydrogen-bond analysis : Identify N–H⋯N interactions using software like Mercury, and calculate stabilization energies (< 30 kJ/mol for weak bonds) .

Q. How do structural modifications at the 3-methyl position affect the bioactivity of this compound?

  • Methodological Answer :

  • SAR studies : Replace methyl with bulkier groups (e.g., cyclohexyl) to assess steric effects on bioactivity .
  • In vitro assays : Test cytotoxicity (e.g., fibroblast cell lines) and biofilm inhibition (e.g., pathogenic bacteria) with dose-response curves (IC50_{50} values) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.